Antitumor agent-159

Descripción

Propiedades

IUPAC Name |

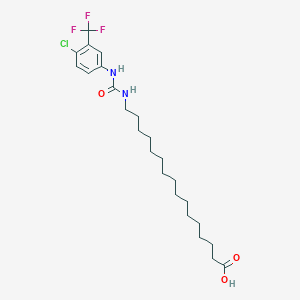

16-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]hexadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36ClF3N2O3/c25-21-16-15-19(18-20(21)24(26,27)28)30-23(33)29-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(31)32/h15-16,18H,1-14,17H2,(H,31,32)(H2,29,30,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRGGKJZDBNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCCCCCCCCCCCCCCCC(=O)O)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling "Antitumor Agent-159": A Technical Guide to Three Distinct Mechanisms of Action

The designation "Antitumor agent-159" is not a singular entity but rather a label that has been associated with at least three distinct investigational cancer therapeutics, each with a unique mechanism of action. This guide provides an in-depth technical overview of FCN-159 (Luvometinib), a selective MEK1/2 inhibitor; PY159, a TREM1-targeting immunomodulatory antibody; and MAb159, an antibody targeting cell surface GRP78 to inhibit PI3K/AKT signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comparative summary of their preclinical and clinical data, detailed experimental protocols, and visual representations of their respective signaling pathways.

FCN-159 (Luvometinib): A Selective MEK1/2 Inhibitor

FCN-159, also known as Luvometinib, is an orally bioavailable, highly selective small molecule inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway, often through mutations in BRAF, KRAS, and NRAS, is a frequent driver of cell proliferation and survival in various cancers.[1][2] By inhibiting MEK1/2, FCN-159 prevents the phosphorylation and activation of ERK, leading to cell cycle arrest and apoptosis in tumor cells with aberrant RAS/RAF pathway signaling.[3]

Quantitative Data Summary

Table 1: Clinical Efficacy of FCN-159 in NRAS-Mutant Melanoma (NCT03932253)

| Patient Population | Dosage | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |

| Advanced, NRAS-mutant melanoma | ≥6 mg QD | 19.0% | 3.8 months | 4.8 months |

| Advanced, NRAS-mutant melanoma (failed prior anti-PD-1 therapy) | 12 mg QD | 24.0% | 3.6 months | 6.5 months |

Table 2: Clinical Efficacy of FCN-159 in Neurofibromatosis Type 1 (NF1)-Related Plexiform Neurofibromas (PN) (NCT04954001)

| Patient Population | Dosage | Partial Response Rate | Largest Tumor Reduction |

| Adults with NF1-related unresectable PN | 8 mg QD (MTD) | 37.5% (6 out of 16 patients) | 84.2% |

Signaling Pathway

Caption: FCN-159 inhibits MEK1/2 in the RAS/RAF/MEK/ERK pathway.

Experimental Protocols

Cell Proliferation Assay (General Protocol):

-

Cancer cell lines with known RAS/RAF mutations (e.g., HT-29, A375) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of FCN-159 or vehicle control for 72 hours.

-

Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.

-

Absorbance or luminescence is measured, and data are normalized to vehicle-treated cells.

-

IC50 values are calculated using non-linear regression analysis.

Western Blot for ERK Phosphorylation:

-

Cells are treated with FCN-159 or vehicle for a specified time (e.g., 2 hours).

-

Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Tumor Xenograft Studies:

-

Female athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., Colo205, A375).

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

FCN-159 is administered orally, once daily, at various dose levels. The control group receives a vehicle.

-

Tumor volume and body weight are measured twice weekly.

-

At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic marker analysis (e.g., p-ERK immunohistochemistry).

PY159: A TREM1 Agonist for Myeloid Reprogramming

PY159 is a humanized IgG1 monoclonal antibody that acts as an agonist for the Triggering Receptor Expressed on Myeloid cells-1 (TREM1).[4][5] TREM1 is a receptor expressed on myeloid cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which often contribute to an immunosuppressive tumor microenvironment (TME).[4][5] By activating TREM1, PY159 is designed to reprogram these immunosuppressive myeloid cells into a pro-inflammatory state, leading to the production of cytokines and chemokines that enhance anti-tumor T-cell responses.[4][5]

Quantitative Data Summary

Table 3: Clinical Efficacy of PY159 in Advanced Solid Tumors (NCT04682431)

| Patient Population | Treatment | Partial Response (PR) | Stable Disease (SD) |

| Advanced refractory solid tumors (n=37) | Single agent or in combination with pembrolizumab | 2 subjects (1 ovarian, 1 pancreatic cancer) | 9 subjects |

| Platinum-resistant ovarian cancer (n=17) | Single agent | 0 | 50% (8 out of 16 evaluable patients) |

Signaling Pathway and Mechanism of Action

Caption: PY159 activates TREM1 on myeloid cells to promote anti-tumor immunity.

Experimental Protocols

In Vitro Myeloid Cell Activation Assay:

-

Peripheral blood mononuclear cells (PBMCs) or isolated monocytes/macrophages are cultured in appropriate media.

-

Cells are treated with various concentrations of PY159.

-

After a 24-48 hour incubation period, supernatants are collected to measure cytokine and chemokine levels (e.g., TNF-α, IL-8, CCL2) using ELISA or multiplex bead assays.

-

Cells are harvested and stained with fluorescently labeled antibodies against activation markers (e.g., CD80, CD86, HLA-DR) and analyzed by flow cytometry.

T-Cell Co-culture Assay:

-

Myeloid cells are pre-treated with PY159 as described above.

-

Autologous or allogeneic T-cells, labeled with a proliferation dye such as CFSE, are added to the culture.

-

A T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific antigen) is introduced.

-

After 3-5 days, T-cell proliferation is measured by CFSE dilution via flow cytometry.

-

T-cell activation can also be assessed by measuring IFN-γ production in the supernatant by ELISA.

Syngeneic Mouse Tumor Models:

-

Immunocompetent mice (e.g., C57BL/6) are inoculated with a syngeneic tumor cell line (e.g., MC38).

-

Once tumors are established, mice are treated with a murine surrogate of PY159 or an isotype control antibody.

-

Tumor growth is monitored over time.

-

At the study endpoint, tumors and tumor-draining lymph nodes are harvested for immunophenotyping by flow cytometry to analyze changes in myeloid and lymphoid cell populations (e.g., M1/M2 macrophage ratio, CD8+ T-cell infiltration).

MAb159: An Anti-GRP78 Antibody Inhibiting PI3K/AKT Signaling

MAb159 is a monoclonal antibody that specifically targets the 78-kilodalton glucose-regulated protein (GRP78) when it is expressed on the surface of cancer cells.[1][6][7] While GRP78 is typically an endoplasmic reticulum chaperone, it can translocate to the cell surface in tumor cells, where it promotes survival and proliferation, partly through the activation of the PI3K/AKT signaling pathway.[1][6][7] MAb159 binds to cell surface GRP78, triggering its endocytosis and subsequently inhibiting the PI3K/AKT pathway, which leads to decreased tumor cell proliferation and increased apoptosis.[1][6][7]

Quantitative Data Summary

Table 4: Preclinical Efficacy of MAb159 in Xenograft Models

| Xenograft Model | Cell Line | Tumor Growth Inhibition |

| Colon Cancer | HT29 | 50% |

| Small Cell Lung Carcinoma | H249 | 58% |

| Lung Adenocarcinoma | A549 | 78% |

Signaling Pathway

Caption: MAb159 binds to cell surface GRP78, inhibiting PI3K/AKT signaling.

Experimental Protocols

Generation of Anti-GRP78 Monoclonal Antibody (MAb159):

-

Balb/c mice are immunized with recombinant human GRP78 protein.

-

Splenocytes from immunized mice are fused with myeloma cells to generate hybridomas.

-

Hybridoma supernatants are screened by ELISA for binding to GRP78.

-

Positive clones are further selected for their ability to bind to the surface of cancer cells (e.g., by flow cytometry on non-permeabilized cells) and for their functional activity.

In Vitro Cell Viability (MTT Assay):

-

Cancer cells (e.g., MCF7, HT29) are seeded in 96-well plates. To enhance surface GRP78 expression, cells may be cultured in glucose-free medium prior to the experiment.[1]

-

Cells are treated with MAb159 or an isotype control IgG for a period of up to 5 days.[8]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan product is solubilized, and absorbance is read at 570 nm.

-

Cell viability is expressed as a percentage relative to the control group.

Tumor Xenograft Model Protocol:

-

Athymic nude mice are subcutaneously injected with human cancer cells (e.g., HT29, A549).[6]

-

When tumors reach a predetermined size, mice are randomized into treatment groups.

-

Mice are treated with MAb159 (e.g., 10 mg/kg, twice a week via intraperitoneal injection) or a control IgG.[2][6]

-

Tumor volumes are measured regularly with calipers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. PY159 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. TREM1 activation of myeloid cells promotes antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoclonal Antibody against Cell Surface GRP78 as a Novel Agent in Suppressing PI3K/AKT Signaling, Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoclonal antibody against cell surface GRP78 as a novel agent in suppressing PI3K/AKT signaling, tumor growth, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

FCN-159: A Technical Deep Dive into MEK1/2 Inhibition for Cancer and Neurofibromatosis Type 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FCN-159 (also known as Luvometinib) is a potent and selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 hyperactivation is a hallmark of numerous cancers, including those with BRAF and RAS mutations, as well as neurofibromatosis type 1 (NF1).[3][4][5] FCN-159 has demonstrated significant anti-tumor activity in preclinical models and promising efficacy and a manageable safety profile in clinical trials for advanced melanoma, NF1-related plexiform neurofibromas (PN), and histiocytic neoplasms.[6][7][8][9] This technical guide provides a comprehensive overview of the FCN-159 MEK1/2 inhibition pathway, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

The MEK1/2 Signaling Pathway and FCN-159's Mechanism of Action

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that transduces extracellular signals from growth factor receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[10][11][12] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3][4]

MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade, with their only known substrates being ERK1 and ERK2.[11][13] Upon activation by RAF kinases, MEK1/2 phosphorylate and activate ERK1/2.[11] Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to the expression of genes involved in cell cycle progression and survival.[10]

FCN-159 selectively binds to and inhibits the kinase activity of MEK1 and MEK2.[1] This prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking the downstream signaling cascade.[14][15] The inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells with aberrant RAS/RAF/MEK/ERK signaling.[16][17] Preclinical studies have confirmed that FCN-159 dose-dependently inhibits the phosphorylation of ERK in cancer cell lines.[15][16]

Preclinical Data

FCN-159 has demonstrated potent and selective inhibitory activity against MEK1/2 in a variety of preclinical models.[16] It has shown significant anti-proliferative effects in cancer cell lines harboring RAS or RAF mutations, while having minimal impact on cells with wild-type RAS/RAF.[16][17] In vivo studies using human tumor xenograft models, including those derived from colon cancer, melanoma, and non-small cell lung cancer, have shown dose-dependent anti-tumor activity.[16] Furthermore, FCN-159 has shown comparable or superior efficacy to the approved MEK inhibitor trametinib (B1684009) in some preclinical models.[2][16]

| Preclinical Model | Mutation Status | Observed Effect of FCN-159 | Reference |

| Human Colon Cancer Cells (HT-29, Colo205) | BRAF V600E | Inhibition of ERK phosphorylation, cell cycle arrest, apoptosis, dose-dependent tumor growth inhibition in xenografts. | [16] |

| Human Melanoma Cells (A375) | BRAF V600E | Dose-dependent tumor growth inhibition in xenografts. | [16] |

| Non-Small Cell Lung Cancer (NSCLC) Cells (Calu-6) | KRAS G12C | Dose-dependent tumor growth inhibition in xenografts. | [16] |

| Acute Myeloid Leukemia (AML) Cells (HL-60) | NRAS Q61L | Dose-dependent tumor growth inhibition in xenografts. | [16] |

| Patient-Derived Xenograft (PDX) Models | NRAS mutation | Potent inhibition of tumor growth. | [16] |

Clinical Data

FCN-159 has undergone extensive clinical evaluation in patients with advanced solid tumors and NF1. The clinical development program has included Phase I dose-escalation studies to determine safety and the recommended Phase II dose (RP2D), followed by Phase II and III trials to evaluate efficacy.[6][8][18]

Pharmacokinetics

FCN-159 is orally administered and readily absorbed, with the time to maximum plasma concentration (Tmax) occurring within approximately 1.2 to 3 hours.[6][14] The drug exhibits a long terminal half-life (T1/2), ranging from 29.9 to 57.4 hours, which supports once-daily dosing.[7][14] Exposure to FCN-159 increases in a dose-proportional manner.[7][19] Food does not have a clinically meaningful effect on the pharmacokinetics of FCN-159.[20] The primary route of metabolism is through cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C19 and CYP2C8.[6][19]

| Pharmacokinetic Parameter | Value | Population | Reference |

| Tmax (median) | 1.21 - 3 hours | Adults with NF1 and advanced melanoma | [6][14] |

| Terminal T1/2 (mean/geometric mean) | 11.4 - 57.4 hours | Adults with NF1 and advanced melanoma | [7][14] |

| Dose Proportionality | Approximately dose-proportional over 0.2 - 15 mg | Adults with advanced melanoma | [7][19] |

| Food Effect | No clinically meaningful effect | Healthy Chinese males | [20] |

Clinical Efficacy and Safety

Clinical trials have demonstrated promising anti-tumor activity of FCN-159 in various patient populations.

Advanced NRAS-Mutant Melanoma: In a Phase I study, FCN-159 showed an objective response rate (ORR) of 19.0% and a clinical benefit rate of 52.4% in patients treated with doses of 6 mg or higher.[7] The median duration of response was 4.8 months, and the median progression-free survival (PFS) was 3.8 months.[7] The maximum tolerated dose (MTD) and RP2D in this population was determined to be 12 mg once daily.[6]

Neurofibromatosis Type 1 (NF1)-Related Plexiform Neurofibromas (PN): In adult patients with NF1-related PN, FCN-159 has shown significant efficacy. A Phase I study reported that 100% of evaluable patients had a reduction in tumor size, with an ORR of 37.5%.[8] The MTD and RP2D for adults with NF1 was established at 8 mg once daily.[8] In a subsequent Phase I/II study, the ORR was 45.1%.[9]

In pediatric patients with NF1-related PN, FCN-159 has also demonstrated robust anti-tumor activity. A Phase I/II study established an RP2D of 5 mg/m².[21] At a median follow-up of 15.1 months, the investigator-assessed ORR was 48.8%.[22] More recent data from a Phase 2 study showed an ORR of 60.5% with a median time to response of 4.7 months.

| Indication | Patient Population | Dose | Objective Response Rate (ORR) | Key Safety Findings | Reference |

| Advanced NRAS-Mutant Melanoma | Adults | ≥6 mg QD (RP2D: 12 mg QD) | 19.0% | Rash (36.4%), Grade ≥3 related TEAEs (15.2%) | [7] |

| NF1-Related Plexiform Neurofibromas | Adults | 8 mg QD (RP2D) | 37.5% - 45.1% | Grade 3 folliculitis, paronychia | [8][9] |

| NF1-Related Plexiform Neurofibromas | Pediatric | 5 mg/m² QD (RP2D) | 42% - 60.5% | Mouth ulcer, sinus arrhythmia, upper respiratory tract infection, folliculitis, paronychia, increased blood creatine (B1669601) phosphokinase. Most TEAEs were Grade 1 or 2. | [21] |

The most common treatment-related adverse events (TEAEs) associated with FCN-159 are consistent with the MEK inhibitor class and include rash, folliculitis, paronychia, mouth ulceration, and increased blood creatine phosphokinase.[7][8][21] These side effects are generally manageable.[8]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical and clinical assays used in the development of FCN-159 are proprietary. However, based on the published literature, the following sections outline the standard methodologies that would be employed for key experiments.

In Vitro Kinase Assay for MEK1/2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of FCN-159 against MEK1 and MEK2 kinases.

Methodology: A common method is a radiometric filter-binding assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Reaction Setup: In a 96-well plate, combine recombinant active MEK1 or MEK2 enzyme, a kinase buffer containing ATP and magnesium chloride, and varying concentrations of FCN-159 (typically in a serial dilution).

-

Substrate Addition: Add a substrate for MEK1/2, which is typically an inactive form of ERK1 or ERK2.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Detection:

-

Radiometric Assay: If using radiolabeled ATP (e.g., [γ-³³P]ATP), stop the reaction and transfer the mixture to a filter membrane that binds the phosphorylated substrate. Wash the filter to remove unincorporated ATP and measure the radioactivity using a scintillation counter.

-

Luminescence Assay: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the ADP produced by the kinase reaction into a luminescent signal, which is measured with a luminometer.

-

-

Data Analysis: Plot the kinase activity (signal) against the logarithm of the FCN-159 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of FCN-159 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of FCN-159 or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo®) assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the FCN-159 concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.

Western Blot Analysis of ERK Phosphorylation

Objective: To confirm the on-target effect of FCN-159 by measuring the inhibition of ERK1/2 phosphorylation in cells.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with FCN-159 for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2 and a loading control protein (e.g., GAPDH or β-actin).

-

Data Analysis: Quantify the band intensities using densitometry software. The level of p-ERK is typically expressed as a ratio to total ERK to account for any differences in protein loading.

Pharmacokinetic (PK) Analysis in Clinical Trials

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of FCN-159 in patients.

Methodology:

-

Blood Sampling: Collect serial blood samples from patients at predefined time points before and after FCN-159 administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 10, and 24 hours post-dose on specific days of the treatment cycle).[15]

-

Plasma Preparation: Process the blood samples to separate plasma.

-

Bioanalysis: Quantify the concentration of FCN-159 in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:

-

Cmax (maximum observed plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the plasma concentration-time curve)

-

T1/2 (terminal elimination half-life)

-

CL/F (apparent total clearance)

-

Vz/F (apparent volume of distribution)

-

-

Population PK (PopPK) Modeling: Employ non-linear mixed-effects modeling to analyze pooled PK data from multiple patients. This allows for the identification of covariates (e.g., body surface area, age, sex) that may influence the pharmacokinetics of FCN-159 and can be used to inform dosing recommendations for different patient populations, such as pediatrics.[6][23]

Conclusion

FCN-159 is a highly selective and potent MEK1/2 inhibitor with a well-defined mechanism of action targeting a key oncogenic signaling pathway. It has demonstrated a favorable pharmacokinetic profile and significant anti-tumor activity in both preclinical and clinical settings, particularly in malignancies driven by RAS/RAF mutations and in NF1-related plexiform neurofibromas. The manageable safety profile makes it a promising therapeutic agent. Ongoing and future studies will further delineate its role in the treatment of various cancers and genetic disorders, both as a monotherapy and in combination with other targeted agents. This technical guide provides a foundational understanding of the FCN-159 MEK1/2 inhibition pathway for professionals in the field of oncology and drug development.

References

- 1. Facebook [cancer.gov]

- 2. fochonpharma.com [fochonpharma.com]

- 3. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]

- 8. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fosun Pharma's Self-developed MEK1/2 Inhibitor FCN-159 Tablet Gains Second Breakthrough Therapy Designation_Press Release_News_Fosun Pharma [fosunpharma.com]

- 10. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - ProQuest [proquest.com]

- 15. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. FCN-159 in Adult Patients with Symptomatic, Inoperable Neurofibromatosis Type 1-Related Plexiform Neurofibromas | Clinical Research Trial Listing [centerwatch.com]

- 19. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]

- 20. Effect of Food (Low and High Fat) on Pharmacokinetics of FCN-159, a Selective MEK Inhibitor, in Healthy Chinese Males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ASCO – American Society of Clinical Oncology [asco.org]

- 22. ascopubs.org [ascopubs.org]

- 23. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ETC-159: A Potent Porcupine Inhibitor Targeting the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ETC-159 is an orally bioavailable, potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of all Wnt ligands.[1] By inhibiting PORCN, ETC-159 effectively blocks the entire Wnt signaling cascade, a pathway frequently dysregulated in a variety of cancers, including colorectal, ovarian, pancreatic, and endometrial cancers.[2][3] Preclinical and clinical studies have demonstrated the on-target efficacy of ETC-159, showcasing its potential as a therapeutic agent for Wnt-driven malignancies. This technical guide provides a comprehensive overview of ETC-159, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its current clinical development status.

The Wnt Signaling Pathway and the Role of Porcupine

The Wnt signaling pathway is a highly conserved signaling cascade that plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation.[4][5] Aberrant activation of this pathway is a well-established driver of tumorigenesis in numerous cancers.[1]

The canonical Wnt pathway is initiated by the binding of a secreted Wnt glycoprotein (B1211001) ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6.[4][6] This interaction leads to the recruitment of the Dishevelled (DVL) protein and the subsequent disassembly of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α).[6] In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4] Upon pathway activation, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and c-myc, which promote cell proliferation and survival.[4][7]

Porcupine (PORCN) is an enzyme residing in the endoplasmic reticulum that catalyzes the palmitoylation of Wnt ligands, a critical post-translational modification essential for their secretion and subsequent interaction with FZD receptors.[1][8] Inhibition of PORCN, therefore, represents an attractive therapeutic strategy to block Wnt signaling at its origin, effectively silencing the entire downstream cascade.

ETC-159: Mechanism of Action

ETC-159 (also known as ETC-1922159) is a potent and selective inhibitor of PORCN.[9][10] By binding to PORCN, ETC-159 prevents the palmitoylation of Wnt ligands, leading to their retention within the endoplasmic reticulum and subsequent degradation.[1][11] This upstream inhibition effectively blocks the secretion of all Wnt ligands, thereby preventing the activation of Wnt signaling in both an autocrine and paracrine manner.[3][10] The consequence is the suppression of β-catenin-mediated transcription and the inhibition of growth in Wnt-dependent cancer cells.[10]

References

- 1. Facebook [cancer.gov]

- 2. Made-In-Singapore Cancer Drug ETC-159 Advances In Clinical Trials - EDDC [eddc.sg]

- 3. Made-in-Singapore cancer drug ETC-159 advances further in clinical trials [duke-nus.edu.sg]

- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

PY159: A Technical Guide to a First-in-Class anti-TREM1 Agonist Antibody

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PY159 is a humanized, afucosylated IgG1 monoclonal antibody that acts as an agonist for the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1). By targeting TREM1 on immunosuppressive myeloid cells within the tumor microenvironment (TME), PY159 is designed to reprogram these cells into a pro-inflammatory state, thereby enhancing anti-tumor immunity. This document provides a comprehensive technical overview of PY159, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and study designs.

Introduction to TREM1 and the Rationale for PY159

Triggering Receptor Expressed on Myeloid Cells 1 (TREM1) is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It is primarily expressed on myeloid cells, including neutrophils, monocytes, and macrophages.[1] In the context of cancer, TREM1 is often found on tumor-associated macrophages (TAMs), tumor-associated neutrophils (TANs), and monocytic myeloid-derived suppressor cells (mMDSCs) within the TME.[1][2] The expression of TREM1 on these cells is associated with an immunosuppressive TME and poorer patient outcomes.[2]

PY159 was developed to counteract this immunosuppression by acting as a TREM1 agonist.[3][4][5] The therapeutic hypothesis is that by activating TREM1, PY159 can convert immunosuppressive myeloid cells into immunostimulatory cells, leading to a more robust anti-tumor immune response.[3][6] PY159 is an afucosylated antibody, a modification that enhances its binding to Fcγ receptors and contributes to its agonist activity.[1][3]

Mechanism of Action

PY159 functions by binding to and crosslinking TREM1 on the surface of myeloid cells.[2] This binding event triggers a signaling cascade through the associated adaptor protein, DAP12.[2][6] The subsequent phosphorylation events lead to the activation of downstream signaling pathways, which ultimately results in the reprogramming of the myeloid cell phenotype.[6]

The key functional consequences of PY159-mediated TREM1 activation include:

-

Increased production of pro-inflammatory cytokines and chemokines: This helps to recruit and activate other immune cells, such as T cells, within the TME.[3][6]

-

Upregulation of co-stimulatory molecules: This enhances the ability of myeloid cells to activate T cells.[3][6]

-

Repolarization of immunosuppressive myeloid cells: PY159 promotes a shift from an anti-inflammatory (M2-like) to a pro-inflammatory (M1-like) macrophage phenotype.[6]

This "Myeloid Tuning™" ultimately transforms the TME from an immunosuppressive to an immunostimulatory environment, facilitating tumor cell destruction.[6]

Signaling Pathway Diagram

Caption: PY159-mediated TREM1 signaling pathway.

Quantitative Data Summary

Preclinical Efficacy

In preclinical studies, a surrogate anti-mouse TREM1 antibody, PY159m, demonstrated anti-tumor efficacy in syngeneic mouse tumor models, both as a single agent and in combination with checkpoint inhibitors.[1]

Phase 1a/1b Clinical Trial (NCT04682431)

This first-in-human trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of PY159 as a single agent and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.

Table 1: Patient Demographics and Dosing

| Characteristic | Value |

| Number of Patients (evaluable) | 37[6] |

| PY159 Monotherapy Cohort | 20 patients[7] |

| PY159 + Pembrolizumab Cohort | 17 patients[7] |

| Monotherapy Dose Levels | 7 (range: 0.01–10 mg/kg)[7] |

| Combination Therapy Dose Levels | 4 (range: 0.3–10 mg/kg)[7] |

| Dosing Schedule | Intravenous, once every 3 weeks[6] |

| Recommended Phase 1b Dose | 3 mg/kg[6] |

Table 2: Clinical Efficacy (as of May 2023)

| Outcome | Result |

| Partial Responses (PR) | 2 (5.4%) [in ovarian and pancreatic cancer][6] |

| Stable Disease (SD) | 9 (24.3%)[6] |

| Duration of Response (PR) | 24 to 42 weeks[6] |

| Duration of Stable Disease | 12 to >96 weeks[6] |

Table 3: Pharmacokinetics

| Parameter | Finding |

| Linearity | Linear beyond 0.3 mg/kg dose[7] |

| Proportionality | Dose-proportional[7] |

| Half-life | 8–9 days[7] |

| Effect of Pembrolizumab | Unaffected by combination[7] |

Table 4: Safety and Tolerability

| Adverse Event Profile | Summary |

| General Tolerability | Well-tolerated with an acceptable safety profile[6] |

| Most Common Treatment-Related Adverse Events (TRAEs) | Infusion-related reactions, arthralgia, fatigue, myalgia, stomatitis (primarily Grade 1 or 2)[6] |

| Dose-Limiting Toxicity | One subject experienced asymptomatic Grade 3 transaminitis[6] |

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of anti-TREM1 antibodies like PY159. These should be adapted and optimized for specific experimental conditions.

Flow Cytometry for TREM1 Expression on Myeloid Cells

Objective: To quantify the expression of TREM1 on the surface of myeloid cell populations.

Materials:

-

Fresh whole blood, peripheral blood mononuclear cells (PBMCs), or single-cell suspensions from tumor tissue.

-

Fc block (e.g., human TruStain FcX™).

-

Fluorochrome-conjugated antibodies: anti-human CD45, anti-human CD11b, anti-human CD14, anti-human CD15, anti-human TREM1, and corresponding isotype controls.

-

Live/dead stain (e.g., Zombie NIR™).

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Flow cytometer.

Protocol:

-

Prepare a single-cell suspension of the sample.

-

Stain cells with a live/dead marker according to the manufacturer's protocol.

-

Wash cells with FACS buffer.

-

Block Fc receptors by incubating cells with Fc block for 10-15 minutes at 4°C.

-

Add the cocktail of fluorochrome-conjugated antibodies (including anti-TREM1 and isotype control in separate tubes) and incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on live, single cells, followed by gating on myeloid populations (e.g., CD45+CD11b+), and then assess TREM1 expression on specific subsets (e.g., CD14+ monocytes, CD15+ neutrophils).

Immunohistochemistry (IHC) for TREM1 in Tumor Tissue

Objective: To visualize the expression and localization of TREM1 within the tumor microenvironment.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

-

Peroxidase blocking solution (e.g., 3% H₂O₂).

-

Protein blocking solution (e.g., normal goat serum).

-

Primary antibody: anti-human TREM1.

-

HRP-conjugated secondary antibody.

-

DAB substrate-chromogen system.

-

Hematoxylin counterstain.

-

Mounting medium.

-

Microscope.

Protocol:

-

Deparaffinize and rehydrate the FFPE tissue sections.

-

Perform heat-induced epitope retrieval.

-

Block endogenous peroxidase activity.

-

Block non-specific protein binding.

-

Incubate with the primary anti-TREM1 antibody overnight at 4°C.

-

Wash with buffer (e.g., TBS-T).

-

Incubate with the HRP-conjugated secondary antibody.

-

Wash with buffer.

-

Apply DAB substrate and monitor for color development.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Image and analyze the staining pattern.

In Vitro Myeloid Cell Activation Assay

Objective: To assess the ability of PY159 to activate myeloid cells and induce cytokine production.

Materials:

-

Isolated human monocytes or macrophages.

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

PY159 antibody and isotype control antibody.

-

96-well cell culture plates.

-

ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-8).

Protocol:

-

Seed isolated myeloid cells into a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of PY159 or the isotype control antibody.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.

Mandatory Visualizations

Clinical Trial Workflow

Caption: Workflow of the PY159 Phase 1a/1b clinical trial.

Conclusion

PY159 represents a novel immuno-oncology approach that targets the myeloid compartment of the tumor microenvironment. Its mechanism as a TREM1 agonist, leading to the reprogramming of immunosuppressive myeloid cells, has been validated in preclinical models. Early clinical data from the Phase 1a/1b trial are encouraging, demonstrating a manageable safety profile and signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors. Further investigation in the ongoing Phase 1b expansion cohorts will provide more definitive insights into the therapeutic potential of PY159. This technical guide provides a foundational understanding of PY159 for researchers and drug development professionals interested in this promising new agent.

References

- 1. novoprolabs.com [novoprolabs.com]

- 2. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antitumor Agent FCN-159 (Luvometinib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCN-159, also known as Luvometinib, is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in a variety of human cancers characterized by mutations in BRAF, KRAS, and NRAS. FCN-159 has demonstrated significant antitumor activity in preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for various solid tumors and rare diseases, including neurofibromatosis type 1 (NF1) and Langerhans cell histiocytosis (LCH). This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data for FCN-159.

Chemical Structure and Properties

FCN-159 is a complex heterocyclic molecule with the systematic IUPAC name N-[3-[6-cyclopropyl-3-fluoro-4-(2-fluoro-4-iodoanilino)-1-methyl-2,5-dioxopyrido[2,3-d]pyridazin-8-yl]phenyl]cyclopropanesulfonamide. Its development by Shanghai Fosun Pharmaceutical Industrial Development Co., Ltd. has led to its recent approval in China under the trade name 复迈宁® (Fù mài níng).[1]

Chemical Structure:

Table 1: Physicochemical Properties of FCN-159 (Luvometinib)

| Property | Value | Source |

| IUPAC Name | N-[3-[6-cyclopropyl-3-fluoro-4-(2-fluoro-4-iodoanilino)-1-methyl-2,5-dioxopyrido[2,3-d]pyridazin-8-yl]phenyl]cyclopropanesulfonamide | PubChem |

| Synonyms | FCN-159, Luvometinib | Multiple Sources |

| CAS Number | 2739690-43-6 | [2] |

| Molecular Formula | C₂₆H₂₂F₂IN₅O₄S | [2] |

| Molecular Weight | 665.45 g/mol | [2][3][4] |

| Appearance | Solid | [2] |

| Solubility | 10 mM in DMSO | [2] |

| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Mechanism of Action and Signaling Pathway

FCN-159 is a highly selective inhibitor of MEK1/2, which are dual-specificity threonine/tyrosine kinases. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers due to mutations in upstream components like BRAF and RAS.[3][4] By inhibiting the phosphorylation and activation of MEK1/2, FCN-159 blocks the downstream signaling cascade, preventing the phosphorylation of ERK (extracellular signal-regulated kinase). This ultimately leads to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK pathway.[1][2]

Preclinical and Clinical Efficacy

In Vitro and In Vivo Preclinical Studies

Preclinical studies have demonstrated that FCN-159 exhibits potent and selective inhibitory activity against cancer cell lines with RAS/RAF mutations.[2] It has been shown to dose-dependently inhibit the phosphorylation of ERK in human colon cancer cells, leading to cell cycle arrest and apoptosis.[2] In various human tumor xenograft models, including colon cancer (HT-29, Colo205), melanoma (A375), non-small cell lung cancer (NSCLC) (Calu-6), and acute myeloid leukemia (AML) (HL-60), FCN-159 demonstrated significant and dose-dependent anti-tumor activities.[2] Furthermore, it has shown potent inhibition of tumor growth in patient-derived xenograft (PDX) models with NRAS mutations.[2]

Clinical Trials

FCN-159 has undergone several clinical trials, showing promising results in various patient populations.

Table 2: Summary of Key Clinical Trial Data for FCN-159 (Luvometinib)

| Indication | Phase | Key Findings | Source |

| Neurofibromatosis Type 1 (NF1) - Pediatric | Phase 2 | Objective Response Rate (ORR) by INV: 60.5%. Median time to response: 4.7 months. Manageable safety profile. | [1][5] |

| Langerhans Cell Histiocytosis (LCH) & Histiocytic Neoplasms - Adult | Phase 2 | ORR by IRC: 82.8%. Complete Metabolic Response (CMR) rate: 62.1%. 2-year Duration of Response (DOR) rate: 91.1%. Median time to response: 2.9 months. | [1] |

| Advanced NRAS-mutant Melanoma | Phase 1a | Recommended Phase 2 Dose (RP2D): 12 mg QD. ORR at doses ≥6 mg QD: 19.0%. Clinical Benefit Rate: 52.4%. | |

| Neurofibromatosis Type 1 (NF1) - Adult | Phase 1 | Maximum Tolerated Dose (MTD) and RP2D: 8 mg. Promising anti-tumor activity. | [3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific preclinical testing of FCN-159 are proprietary. However, based on common methodologies in the field, the following sections outline the likely approaches.

Synthesis of FCN-159

The synthesis of FCN-159 is a multi-step process involving the construction of the complex heterocyclic core followed by functional group modifications. While the exact route is proprietary, a plausible synthetic workflow would involve the sequential coupling of substituted anilines, pyridazines, and cyclopropyl (B3062369) moieties.

In Vitro Cell Proliferation Assay

This assay is used to determine the concentration of FCN-159 that inhibits the growth of cancer cell lines by 50% (IC₅₀).

-

Cell Culture: Human cancer cell lines (e.g., HT-29, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated overnight to allow for cell attachment.

-

Drug Treatment: FCN-159 is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The drug dilutions are added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay, according to the manufacturer's instructions.

-

Data Analysis: The absorbance or luminescence values are recorded, and the percentage of cell viability is calculated relative to vehicle-treated control cells. IC₅₀ values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for ERK Phosphorylation

This method is used to confirm the mechanism of action of FCN-159 by measuring its effect on the phosphorylation of ERK.

-

Cell Treatment and Lysis: Cancer cells are treated with various concentrations of FCN-159 for a defined period. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-ERK to t-ERK is calculated to determine the extent of ERK phosphorylation inhibition.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the antitumor efficacy of FCN-159 in a living organism.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups. FCN-159 is administered orally once daily at various doses. The control group receives the vehicle solution.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity. The study continues for a predetermined period or until the tumors in the control group reach a specified size.

-

Data Analysis: The mean tumor volume for each group is plotted over time. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is calculated at the end of the study.

Conclusion

FCN-159 (Luvometinib) is a promising, highly selective MEK1/2 inhibitor with a well-defined mechanism of action. It has demonstrated significant antitumor activity in preclinical models of various cancers and has shown compelling efficacy and a manageable safety profile in clinical trials, leading to its recent regulatory approval for specific indications. Further clinical development is ongoing to explore its full therapeutic potential in a broader range of malignancies. This technical guide provides a foundational understanding of FCN-159 for researchers and drug development professionals.

References

- 1. Fosun Pharmaâs Self-Developed Innovative Drug Luvometinib Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]

- 2. FCN-159 (Luvometinib) | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]

- 4. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated Data of Luvometinib (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]

A Comprehensive Technical Guide to the Discovery, Synthesis, and Application of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696), initially discovered and isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a potent antitumor agent that has become a cornerstone in the treatment of various cancers.[1][2][3] Its unique mechanism of action, which involves the stabilization of microtubules, disrupts the process of cell division and leads to apoptotic cell death.[1][4][5] This whitepaper provides an in-depth overview of the discovery, complex synthesis, mechanism of action, and clinical applications of Paclitaxel. It includes a summary of key clinical trial data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflows to serve as a comprehensive resource for the scientific community.

Discovery and Development

The journey of Paclitaxel began in the 1960s as part of a large-scale screening program by the National Cancer Institute (NCI) to identify potential anticancer agents from natural sources.[2][3]

-

1962: Botanist Arthur Barclay, working for the US Department of Agriculture (USDA) under contract with the NCI, collected bark samples from the Pacific yew tree (Taxus brevifolia) in Washington State.[2][6]

-

1964: Researchers Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute (RTI) began processing these samples and found that extracts from the bark exhibited cytotoxic properties against cancer cells.[1][6]

-

1967: Wall and Wani isolated the active compound and named it "taxol".[1]

-

1971: The chemical structure of taxol was elucidated and published by Wall and Wani.[1][2]

-

1979: Dr. Susan B. Horwitz and her colleagues at the Albert Einstein College of Medicine discovered its unique mechanism of action, showing that it stabilizes microtubules rather than causing their disassembly like other anti-mitotic drugs.[1][6]

-

1992: After extensive clinical trials, the U.S. Food and Drug Administration (FDA) approved "Taxol" (paclitaxel) for the treatment of refractory ovarian cancer.[2] Its use was later expanded to include breast cancer, non-small cell lung cancer, and AIDS-related Kaposi's sarcoma.[2][7]

The initial production of Paclitaxel was hampered by its low yield from the slow-growing Pacific yew, raising significant environmental concerns.[3][8] This supply issue spurred extensive research into alternative production methods, including total synthesis and semi-synthesis.

Synthesis of Paclitaxel

Paclitaxel's complex molecular structure, featuring a tetracyclic core (baccatin III) and an ester side chain, presented a formidable challenge to synthetic chemists.[8]

-

Total Synthesis: The first total synthesis of Paclitaxel was a landmark achievement in organic chemistry, independently accomplished by the research groups of Robert A. Holton and K.C. Nicolaou in 1994.[9] These multi-step syntheses, while scientifically significant, were too complex and low-yielding for commercial production.[9]

-

Semi-synthesis: A more commercially viable approach involves the extraction of a precursor, 10-deacetylbaccatin III, from the needles of the more abundant European yew (Taxus baccata). This precursor is then chemically converted to Paclitaxel.

-

Biosynthesis: The natural biosynthetic pathway in the yew tree involves approximately 20 enzymatic steps starting from geranylgeranyl diphosphate.[8][9] Research into reconstructing this pathway in microorganisms or plant cell cultures aims to provide a sustainable and scalable source of Paclitaxel.[9][10]

Mechanism of Action

Unlike other microtubule-targeting agents that inhibit tubulin polymerization, Paclitaxel's primary mechanism involves the stabilization of microtubules.[1][4][]

-

Binding to Microtubules: Paclitaxel binds to the β-tubulin subunit of microtubules.[1][4][5]

-

Stabilization: This binding promotes the assembly of tubulin into extremely stable and non-functional microtubules, while preventing their disassembly (depolymerization).[4][5][][12]

-

Disruption of Mitosis: The resulting disruption of normal microtubule dynamics is critical for cell division. It prevents the proper formation of the mitotic spindle, a structure essential for chromosome segregation.[1][4]

-

Cell Cycle Arrest: Consequently, the cell cycle is arrested at the G2/M phase.[4]

-

Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cells.[1][4][5]

Quantitative Data: Clinical Trial Results

Paclitaxel, often in combination with platinum-based agents like carboplatin (B1684641) or cisplatin, has been evaluated in numerous clinical trials across various cancer types. The following tables summarize key efficacy and toxicity data.

Table 1: Paclitaxel in Ovarian Cancer

| Trial / Setting | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Grade 3/4 Neurotoxicity |

|---|---|---|---|---|---|

| Platinum-Resistant[13] | Paclitaxel (135-175 mg/m²) q3w | - | ~20% | - | - |

| GOG Protocol 157 (Early Stage)[13] | Paclitaxel + Carboplatin (3 cycles) | 213 | - | - | 2% |

| GOG Protocol 157 (Early Stage)[13] | Paclitaxel + Carboplatin (6 cycles) | 214 | - | - | 11% |

Table 2: Paclitaxel in Metastatic Breast Cancer (MBC)

| Trial / Setting | Treatment Arm | N | Objective Response Rate (ORR) | Clinical Benefit Rate | Median PFS |

|---|---|---|---|---|---|

| Phase II (Anthracycline-pretreated)[14] | Paclitaxel + 5-FU/FA | 34 | 53% | 94% (ORR + Stable Disease) | 10 months |

| Phase II (Initial Chemotherapy)[15] | Paclitaxel Polyglumex + Capecitabine | 41 | 51% | 70% | 5.1 months |

| Phase II[15] | nab-Paclitaxel + Capecitabine | - | 61% | 76.1% | 10.6 months |

Table 3: Common Grade 3/4 Adverse Events with Paclitaxel Combinations

| Adverse Event | Paclitaxel Polyglumex + Capecitabine[15] | nab-Paclitaxel + Capecitabine[15] |

|---|---|---|

| Neutropenia | 15% | >10% |

| Alopecia | 13% | - |

| Hand-and-Foot Syndrome | 11% | >10% |

| Pain | - | >10% |

Experimental Protocols

The preclinical evaluation of Paclitaxel involves a variety of in vitro and in vivo assays to determine its efficacy and mechanism.

In Vitro Protocols

A. Cell Viability (MTT) Assay [16][17] This protocol assesses the effect of Paclitaxel on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, OVCAR-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in complete cell culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include untreated wells as a control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining) [16] This protocol quantifies the percentage of apoptotic cells following treatment.

-

Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with desired concentrations of Paclitaxel for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

In Vivo Protocol: Mouse Xenograft Model[18]

This protocol evaluates the antitumor efficacy of Paclitaxel in a living organism.

-

Cell Implantation: Subcutaneously implant 1-5 x 10⁶ cancer cells (suspended in PBS or Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control (vehicle) groups.

-

Drug Formulation and Administration:

-

Prepare a stock solution of Paclitaxel in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.

-

Immediately before use, dilute the stock with sterile saline (0.9% NaCl) to the final desired concentration (e.g., 10-20 mg/kg).

-

Administer the solution via intravenous (tail vein) or intraperitoneal injection according to the desired schedule (e.g., twice weekly).[18]

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Record mouse body weight 2-3 times per week as an indicator of systemic toxicity.

-

Monitor for clinical signs of distress.

-

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).

Conclusion

From its serendipitous discovery in the bark of the Pacific yew to its establishment as a frontline cancer therapy, Paclitaxel represents a triumph of natural product drug discovery. Its unique mechanism of stabilizing microtubules provided a new paradigm for anticancer agents. While challenges related to its supply and solubility have been largely overcome through semi-synthesis and novel formulations like nab-paclitaxel, ongoing research continues to explore new combinations, delivery systems, and mechanisms of resistance. This guide serves as a foundational resource for scientists dedicated to advancing cancer therapy, encapsulating the critical technical details of one of modern medicine's most important chemotherapeutic agents.

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Paclitaxel (drug) | Research Starters | EBSCO Research [ebsco.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 6. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Biosynthesis of paclitaxel unravelled [mpg.de]

- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical and clinical study results of the combination of paclitaxel and 5-fluorouracil/folinic acid in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase 2 Trial of Paclitaxel Polyglumex with Capecitabine for Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Unraveling Antitumor Agent-159: A Technical Guide to the Target Identification and Validation of FCN-159 (Luvometinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent FCN-159, also known as Luvometinib, is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4][5] Developed by Shanghai Fosun Pharmaceutical (Group) Co., Ltd., FCN-159 has demonstrated significant antitumor activity in various preclinical and clinical settings. This technical guide provides an in-depth overview of the target identification, validation, and mechanism of action of FCN-159, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

FCN-159's primary molecular target is the dual-specificity kinases MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][3][4] Dysregulation of this pathway, often through mutations in genes such as BRAF, KRAS, and NRAS, is a common driver of cell proliferation and survival in many human cancers.[1][3] By inhibiting MEK1/2, FCN-159 blocks the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling, cell cycle arrest, and apoptosis in tumor cells.[3]

Target Identification and Validation

The identification of MEK1/2 as the therapeutic target of FCN-159 was based on its structural design, building upon the established pharmacology of MEK inhibitors like trametinib, and confirmed through a series of in vitro and in vivo studies.[2][5]

In Vitro Kinase Assays

Initial target validation for a kinase inhibitor like FCN-159 typically involves in vitro kinase assays to determine its potency and selectivity. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Quantitative Data from Preclinical Studies:

While specific IC50 and Ki values from head-to-head comparisons in initial discovery studies are not publicly detailed, FCN-159 is described as a "highly potent" and "selective" MEK1/2 inhibitor, with preclinical studies indicating it has enhanced potency compared to the approved MEK inhibitor trametinib.[2][3]

Cell-Based Assays

Cell-based assays are crucial for confirming that the agent can effectively engage its target within a cellular context and exert the desired biological effect.

Phosphorylation of ERK:

A key validation experiment is to measure the phosphorylation of ERK1/2, the direct downstream substrate of MEK1/2. FCN-159 has been shown to dose-dependently inhibit the phosphorylation of ERK in human colon cancer cells.[3]

Cell Proliferation and Apoptosis:

The functional consequence of MEK1/2 inhibition is a reduction in cell proliferation and an increase in apoptosis. FCN-159 has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines with RAS/RAF mutations, while having minimal effect on cells with wild-type RAS/RAF.[3] This selectivity underscores its mechanism of action through the targeted inhibition of the dysregulated RAS/RAF/MEK signaling pathway. Furthermore, FCN-159 has been shown to induce cell cycle arrest and apoptosis in human colon cancer cells.[3]

Quantitative Data from Clinical Trials

FCN-159 has undergone extensive clinical evaluation in various solid tumors, providing a wealth of quantitative data on its efficacy and safety.

Table 1: Efficacy of FCN-159 in Neurofibromatosis Type 1 (NF1)

| Population | Phase | N | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |

| Pediatric Patients with NF1-related Plexiform Neurofibromas (PN) | II | 46 | 60.5% (Investigator assessed)[6][7][8] | Not Reached | Not Reached (1-year PFS rate: 95.3%)[8] |

| Adult Patients with NF1-related unresectable PN | I | 16 | 37.5% | - | - |

Table 2: Efficacy of FCN-159 in Advanced NRAS-Mutant Melanoma

| Population | Phase | N | Objective Response Rate (ORR) | Clinical Benefit Rate | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |

| Patients with advanced, NRAS-mutant melanoma (doses ≥6 mg QD) | Ia | 21 | 19.0%[1][9] | 52.4%[1][9] | 4.8 months[1][9] | 3.8 months[1][9] |

Table 3: Efficacy of FCN-159 in Histiocytic Neoplasms

| Population | Phase | N | Objective Response Rate (ORR) | Complete Metabolic Response (CMR) Rate | 2-year Duration of Response (DoR) Rate |

| Adult patients with Langerhans cell histiocytosis (LCH) and other histiocytic neoplasms | II | 29 | 82.8%[7][10] | 62.1%[7] | 91.1%[7] |

Table 4: Efficacy of FCN-159 in Pediatric Low-Grade Glioma with BRAF or NF1 alterations

| Population | Phase | N | Objective Response Rate (ORR) | Median Time to Response |

| Pediatric patients with recurrent or progressive low-grade glioma | II | 38 | 54.1%[11] | 3.6 months[11] |

Experimental Protocols

Below are detailed methodologies for key experiments used in the validation of a MEK1/2 inhibitor like FCN-159.

Protocol 1: In Vitro MEK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FCN-159 against MEK1 kinase activity.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

ATP (Adenosine triphosphate)

-

FCN-159 at various concentrations

-

Kinase assay buffer

-

384-well plates

-

Plate reader for luminescence or fluorescence

Procedure:

-

Prepare serial dilutions of FCN-159 in the kinase assay buffer.

-

Add the recombinant active MEK1 enzyme and the inactive ERK2 substrate to the wells of a 384-well plate.

-

Add the different concentrations of FCN-159 or vehicle control (e.g., DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated ERK2 using a detection method such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a universal indicator of kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of FCN-159 concentration.

-

Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

Objective: To assess the inhibitory effect of FCN-159 on MEK1/2 activity in a cellular context by measuring the phosphorylation of ERK1/2.

Materials:

-

Cancer cell line with a known RAS/RAF mutation (e.g., A375 melanoma with BRAF V600E)

-

Cell culture medium and supplements

-

FCN-159 at various concentrations

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of FCN-159 or vehicle control for a specified duration (e.g., 2 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

Protocol 3: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the effect of FCN-159 on the proliferation of cancer cells.

Materials:

-

Cancer cell line

-

96-well plates

-

FCN-159 at various concentrations

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a serial dilution of FCN-159 or vehicle control.

-

Incubate the plate for 72 hours.

-

For an MTT assay, add the MTT reagent to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.

-

For a CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of FCN-159 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Visualizations

Signaling Pathway of FCN-159 Action

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of FCN-159 on MEK1/2.

Experimental Workflow for Target Validation

Caption: A generalized workflow for the preclinical identification and validation of a MEK inhibitor.

Conclusion

FCN-159 (Luvometinib) is a highly selective and potent MEK1/2 inhibitor with a well-defined mechanism of action. Its target has been rigorously validated through a cascade of preclinical and clinical studies, demonstrating its ability to inhibit the RAS/RAF/MEK/ERK signaling pathway and exert significant antitumor activity in a variety of malignancies driven by this pathway. The comprehensive data gathered from clinical trials underscore its therapeutic potential and provide a solid foundation for its application in precision oncology. This technical guide serves as a resource for researchers and drug development professionals, offering a detailed understanding of the scientific basis for the clinical use of FCN-159.

References

- 1. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]

- 2. fochonpharma.com [fochonpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmafocusasia.com [pharmafocusasia.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Updated Data of Luvometinib (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]